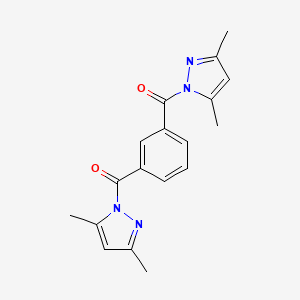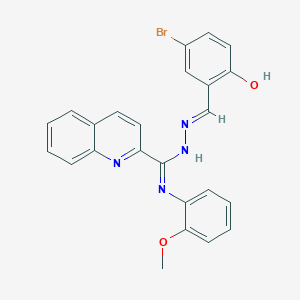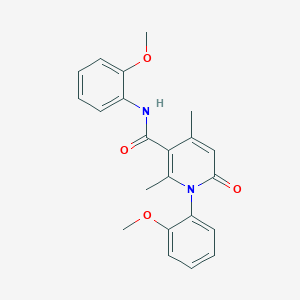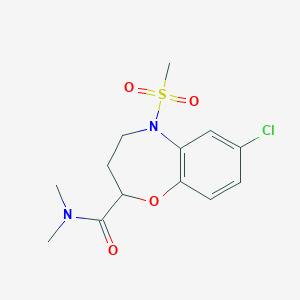![molecular formula C24H27N3O4 B6055284 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)
3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, commonly known as DPI, is a synthetic compound that belongs to the indole family. It is a potent and selective inhibitor of protein kinase C (PKC) and has been widely used in scientific research for its various applications.
作用機序
DPI is a potent and selective inhibitor of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, which is a family of serine/threonine kinases that play a crucial role in various cellular processes. 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. DPI inhibits 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole by binding to its ATP-binding site and preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. DPI has also been shown to inhibit the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, from neuronal cells. Additionally, DPI has been shown to inhibit the activity of ion channels, including voltage-gated calcium channels and potassium channels.
実験室実験の利点と制限
DPI has several advantages and limitations for lab experiments. One of its advantages is its high selectivity for 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, which allows for the specific inhibition of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole without affecting other kinases. Additionally, DPI is a potent inhibitor of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, which allows for the use of low concentrations of the compound in experiments. However, DPI has some limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the use of DPI in scientific research. One potential direction is the development of DPI analogs with improved solubility and selectivity for 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole. Additionally, DPI could be used in combination with other compounds to investigate the synergistic effects of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole inhibition and other signaling pathways. Finally, DPI could be used in vivo to investigate the role of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in various diseases and to evaluate the therapeutic potential of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole inhibitors.
合成法
The synthesis of DPI involves a multi-step process, starting with the reaction of 3-indoleacetic acid with thionyl chloride to form 3-indoleacetyl chloride. This intermediate is then reacted with 1-(3,5-dimethoxyphenyl)piperazine to form 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole.
科学的研究の応用
DPI has been extensively used in scientific research for its various applications. It has been used as a tool compound to study the role of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in various physiological processes, including cell proliferation, differentiation, and apoptosis. DPI has also been used to investigate the role of 3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in the regulation of ion channels, neurotransmitter release, and gene expression.
特性
IUPAC Name |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-30-19-13-18(14-20(15-19)31-2)24(29)27-11-9-26(10-12-27)23(28)8-7-17-16-25-22-6-4-3-5-21(17)22/h3-6,13-16,25H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMNMVWRVXZMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)


![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)

![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)
![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)
